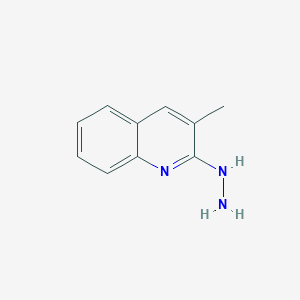

2-Hydrazinyl-3-methylquinoline

説明

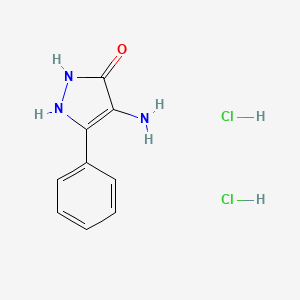

2-Hydrazinyl-3-methylquinoline is a chemical compound with the molecular weight of 173.22 . It is a powder in physical form .

Synthesis Analysis

The synthesis of quinoline hydrazide/hydrazone derivatives, which includes this compound, involves the condensation of acetylacetone with the title compound . Another method involves the continuous synthesis of 2-methylquinoline compounds from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 173.22 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Catalytic Applications and Synthetic Methodologies

Directed C(sp2)-H Bond Alkenylation/Annulation

One significant application involves the use of related hydrazinyl compounds as directing groups in cobalt-catalyzed C(sp2)-H bond alkenylation/annulation reactions. This process facilitates the formation of complex isoquinoline structures, demonstrating broad substrate scope, excellent yields, and high regioselectivity. The directing group can be removed under mild conditions, highlighting its utility in synthetic chemistry for constructing intricate molecular architectures (Zhai et al., 2017).

Trifunctionalization of Allenes

Another application is in the trifunctionalization of allenes through cobalt-catalyzed processes. This method produces 3-acylquinolines with moderate to good yields and high regioselectivity, showcasing the versatility of hydrazinyl-containing compounds in facilitating complex chemical transformations (Zhai et al., 2018).

Analytical Applications

Detection of Gaseous Carbonyl Compounds

2-Hydrazinoquinoline has been explored as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is particularly useful for detecting low concentrations of gaseous aldehydes and ketones, demonstrating the compound's potential in analytical chemistry for environmental monitoring and quality control processes (Shigeri et al., 2016).

Potential Therapeutic Applications

Antitumor Agents

Research into 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has shown promising cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications for these compounds as antitumor agents, with some derivatives exhibiting significant activity that merits further investigation for drug development (Jiang et al., 2012).

Corrosion Inhibition

Anti-corrosion Activity

Hydrazinylquinoline derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. These compounds exhibit high inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Rouifi et al., 2020).

作用機序

Target of Action

It is known that quinoline derivatives, to which 2-hydrazinyl-3-methylquinoline belongs, have a wide range of biological activities and can interact with various cellular targets .

Mode of Action

It is known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Quinoline derivatives are known to have a wide range of biological effects, suggesting that this compound could have multiple cellular and molecular effects .

Safety and Hazards

The safety information for 2-Hydrazinyl-3-methylquinoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

(3-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECUAQMMBPDLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide](/img/structure/B2562645.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)

![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)

![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)

![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)

![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)

![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)